molecular formula C24H17ClFN5O2S B11278946 N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B11278946
M. Wt: 493.9 g/mol
InChI Key: YRTUCBFNUNKBTN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure integrates a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold substituted with a 4-fluorobenzyl group at position 4, a thioether linkage at position 1, and an N-(4-chlorophenyl)acetamide side chain. The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or S-alkylation of triazole precursors, as seen in analogous quinazoline-triazole hybrids . Key structural features include:

  • Triazoloquinazoline core: Combines a triazole ring fused to a quinazolinone, enabling π-π stacking and hydrogen bonding.
  • Substituents: The 4-fluorobenzyl group enhances lipophilicity and electronic effects, while the thioacetamide linker contributes to conformational flexibility .

Properties

Molecular Formula

C24H17ClFN5O2S

Molecular Weight

493.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H17ClFN5O2S/c25-16-7-11-18(12-8-16)27-21(32)14-34-24-29-28-23-30(13-15-5-9-17(26)10-6-15)22(33)19-3-1-2-4-20(19)31(23)24/h1-12H,13-14H2,(H,27,32)

InChI Key

YRTUCBFNUNKBTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the core structure.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example:

  • Cell Line Testing : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human breast adenocarcinoma (MCF7) cells. This was assessed using the Sulforhodamine B (SRB) assay, indicating its potential as an anticancer drug .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Its derivatives have been tested against various bacterial and fungal strains:

  • In Vitro Antimicrobial Testing : Studies have reported that certain derivatives of similar triazoloquinazoline compounds exhibit strong antimicrobial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be effective in treating infections caused by resistant pathogens.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of triazoloquinazoline derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent antitumor activities across multiple cancer cell lines .
  • Antimicrobial Efficacy : Another research article assessed the antimicrobial properties of thiazole and thiadiazole derivatives related to this compound. It was found that several derivatives displayed significant antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the literature.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Spectral Confirmation Methods
Target Compound [1,2,4]Triazolo[4,3-a]quinazolinone 4-(4-Fluorobenzyl), N-(4-chlorophenyl)thioacetamide ~481.9 (calculated) Not reported 1H/13C NMR, IR, MS (hypothetical)
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazolo[4,3-a]quinoxalinone N-(4-chlorophenyl)acetamide, no 4-fluorobenzyl ~464.9 Not reported 1H/13C NMR, IR
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazoquinazolinone 4-Chlorophenyl, thioxo group ~385.9 Not reported HRMS, DFT-NMR, IR
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 4-Chlorophenyl, thioacetamide with trimethylphenyl ~495.0 Not reported 1H/13C NMR, MS

Key Observations :

  • The target compound’s triazoloquinazolinone core distinguishes it from imidazoquinazolinones (e.g., ) and triazoloquinoxalinones (e.g., ), which alter electronic delocalization and steric bulk.
Substituent and Functional Group Comparisons
  • Thioacetamide Linkage : Present in the target compound and , this group enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal chelation). In , a thioxo group replaces the thioether, increasing reactivity toward tautomerism .
  • Halogenated Aryl Groups : The 4-chlorophenyl and 4-fluorobenzyl moieties in the target compound contrast with the 2,4-difluorophenyl groups in ’s triazoles . Fluorine’s electronegativity may improve metabolic stability relative to chlorine .
  • Synthetic Routes :
    • The target compound’s synthesis likely parallels ’s S-alkylation of triazole-thiones with α-halogenated ketones .
    • ’s use of N,N'-dithiocarbonyldiimidazole for thioamide formation suggests alternative pathways for introducing sulfur .
Tautomerism and Structural Dynamics
  • Triazole-thione/thiol tautomerism, as described in , is absent in the target compound due to its fixed thioether linkage. However, the quinazolinone carbonyl may participate in keto-enol tautomerism, influencing reactivity .
  • DFT-NMR analysis in confirmed the dominance of the thioacetamide tautomer over iminothiol forms, a critical consideration for structure-activity relationships.

Biological Activity

N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a quinazoline derivative, which are known for their diverse biological activities. The presence of the thioacetamide moiety may contribute to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of this scaffold can inhibit polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancer cells. The inhibition of Plk1 can lead to reduced proliferation of cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (μM)Reference
Compound APlk16.2
Compound BHCT-11627.3
Compound CT47D43.4

The mechanism by which this compound exerts its anticancer effects likely involves the disruption of mitotic processes through Plk1 inhibition. This action leads to apoptosis in cancerous cells while sparing normal cells to some extent.

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have demonstrated various other biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess antibacterial and antifungal properties. For instance, compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
  • Enzyme Inhibition : Certain derivatives have been reported as effective inhibitors of acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

A specific case study involving a related compound demonstrated its effectiveness against multiple cancer cell lines. The compound was tested against HCT-116 and T47D cells, with IC50 values indicating substantial cytotoxicity. This reinforces the potential application of similar compounds in cancer therapy.

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